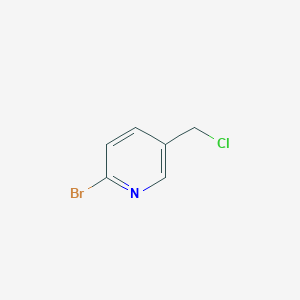

2-Bromo-5-(chloromethyl)pyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-(chloromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c7-6-2-1-5(3-8)4-9-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBELEIMYZJJCDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CCl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80423713 | |

| Record name | 2-bromo-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168173-56-6 | |

| Record name | 2-bromo-5-(chloromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80423713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Derivatization Strategies of 2 Bromo 5 Chloromethyl Pyridine

Transformations Involving the Chloromethyl Group

The chloromethyl group at the 5-position of the pyridine (B92270) ring is highly susceptible to nucleophilic attack, making it a prime site for introducing a variety of substituents.

Nucleophilic Substitution Reactions with Various Nucleophiles

The benzylic-like chloride of the chloromethyl group is an excellent leaving group, facilitating reactions with a broad spectrum of nucleophiles. evitachem.com This reactivity is a cornerstone of its utility in synthetic chemistry. The reaction proceeds via a standard SN2 mechanism, where the nucleophile attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. masterorganicchemistry.comopenstax.org

Common nucleophiles employed in these reactions include amines, hydrazines, alkoxides, and thiols, leading to the formation of new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively. evitachem.com The choice of nucleophile dictates the resulting functionality, allowing for the tailored synthesis of specific target molecules.

Formation of Amine, Hydrazinyl, Ether, and Other Derivatives

Amine and Hydrazinyl Derivatives: The reaction of 2-Bromo-5-(chloromethyl)pyridine with primary or secondary amines readily yields the corresponding aminomethylpyridine derivatives. nih.gov Similarly, reaction with hydrazine (B178648) or its derivatives produces hydrazinylmethylpyridines. researchgate.netasianpubs.orgnih.gov These reactions are typically carried out in the presence of a base to neutralize the hydrogen chloride generated. The resulting amine and hydrazinyl derivatives are valuable intermediates for the synthesis of more complex heterocyclic systems and have been explored for their potential biological activities. researchgate.netasianpubs.orgnih.gov

Ether Derivatives: Ether linkages can be formed through the Williamson ether synthesis, where an alkoxide nucleophile displaces the chloride. masterorganicchemistry.comumn.eduorganic-chemistry.org This method is effective for creating a diverse range of ether derivatives by varying the alkoxide component. These reactions are generally performed under basic conditions to generate the alkoxide in situ from the corresponding alcohol. masterorganicchemistry.com

Other Derivatives: The reactivity of the chloromethyl group extends to other nucleophiles as well. For instance, reaction with cyanide ions can introduce a cyanomethyl group, which can be further elaborated. Thiolates react to form thioethers, and carboxylates can be used to generate ester derivatives. This wide array of possible transformations underscores the synthetic importance of the chloromethyl functionality.

Table 1: Examples of Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | Piperidine | 2-Bromo-5-(piperidin-1-ylmethyl)pyridine |

| Hydrazine | Hydrazine hydrate | 2-Bromo-5-(hydrazinylmethyl)pyridine researchgate.netasianpubs.org |

| Alkoxide | Sodium ethoxide | 2-Bromo-5-(ethoxymethyl)pyridine |

| Thiolate | Sodium thiophenoxide | 2-Bromo-5-((phenylthio)methyl)pyridine |

| Cyanide | Sodium cyanide | 2-(6-Bromopyridin-3-yl)acetonitrile |

Reactions at the Bromine-Substituted Pyridine Ring

The bromine atom at the 2-position of the pyridine ring offers another handle for functionalization, primarily through transition metal-catalyzed cross-coupling reactions and metal-halogen exchange.

Cross-Coupling Reactions (e.g., Palladium-Catalyzed Suzuki-Miyaura, Negishi, and Buchwald-Hartwig Couplings)

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. openochem.orgwikipedia.org this compound is a suitable substrate for several such reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the bromopyridine with an organoboron reagent, typically a boronic acid or ester, to form a new carbon-carbon bond. beilstein-journals.orgmdpi.comlibretexts.org This method is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. mdpi.comnih.govnih.govrsc.org The reaction of this compound with various arylboronic acids provides access to a diverse set of 2-aryl-5-(chloromethyl)pyridines. mdpi.com

Negishi Coupling: The Negishi coupling involves the reaction of the bromopyridine with an organozinc reagent in the presence of a palladium or nickel catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This reaction is known for its high reactivity and is particularly useful for coupling with alkyl, alkenyl, and aryl zinc reagents. acs.orgresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of carbon-nitrogen bonds by coupling the bromopyridine with amines. nih.govchemspider.comnih.gov It is a versatile method for synthesizing arylamines and can be used to introduce primary, secondary, and even some heterocyclic amines at the 2-position of the pyridine ring. nih.govchemspider.com

Table 2: Examples of Cross-Coupling Reactions of this compound

| Reaction Type | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Base | 2-Phenyl-5-(chloromethyl)pyridine mdpi.com |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ or Ni(dppf)Cl₂ | 2-Phenyl-5-(chloromethyl)pyridine wikipedia.org |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP / Base | N-Phenyl-5-(chloromethyl)pyridin-2-amine chemspider.com |

Carbon-Bromine Bond Activation Studies

The carbon-bromine bond in this compound can be activated by various transition metal complexes, which is the initial step in many cross-coupling reactions. nih.gov Studies in this area focus on understanding the mechanism of oxidative addition of the C-Br bond to a low-valent metal center, typically palladium(0) or nickel(0). wikipedia.org This fundamental step is crucial for the development of new and more efficient catalytic systems. The electronic properties of the pyridine ring and the presence of the chloromethyl group can influence the rate and selectivity of this activation process.

Metal-Halogen Exchange for Further Functionalization

Metal-halogen exchange is a powerful method for converting an aryl halide into an organometallic reagent, which can then react with various electrophiles. wikipedia.orgmdpi.com Treating this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), can lead to the exchange of the bromine atom for a lithium atom. wikipedia.orgrsc.org This generates a highly reactive lithiated pyridine species.

This lithiated intermediate can then be trapped with a variety of electrophiles to introduce a wide range of substituents at the 2-position. For example, reaction with an aldehyde or ketone will yield a secondary or tertiary alcohol, respectively. Quenching with carbon dioxide followed by an acidic workup provides the corresponding carboxylic acid. This two-step sequence significantly expands the synthetic utility of this compound, allowing for the introduction of functionalities that are not easily accessible through other methods. It is important to note that the highly reactive nature of organolithium reagents requires careful control of reaction conditions, often at low temperatures, to avoid side reactions, such as attack at the chloromethyl group. acs.org

Chemo- and Regioselectivity in Reactions of Polyfunctionalized Pyridines

The presence of two different halogen atoms in this compound—a bromine atom on the aromatic ring and a chlorine atom on a methyl substituent—presents a classic case for exploring chemo- and regioselectivity. The reactivity of each site is governed by different electronic and steric factors, enabling selective functionalization through the careful choice of reagents and reaction conditions.

The chloromethyl group at the 5-position behaves as a reactive benzylic halide. The chlorine atom is a good leaving group, and the adjacent pyridine ring stabilizes the transition state of nucleophilic substitution reactions (SN2). Consequently, this site reacts readily with a wide variety of soft and hard nucleophiles, such as amines, thiols, and alkoxides, to form a new carbon-nucleophile bond. This high reactivity allows for its selective functionalization while leaving the C-Br bond intact, particularly under mild, non-catalytic conditions. For instance, the reaction of the analogous 2-chloro-5-(chloromethyl)pyridine (B46043) with hydrazine proceeds selectively at the chloromethyl position to form the corresponding hydrazinylmethyl derivative, a key step in the synthesis of bioactive hydrazones. clockss.org

In contrast, the 2-bromo substituent on the pyridine ring is significantly less reactive towards classical nucleophilic aromatic substitution (SNAr) due to the electron-rich nature of the pyridine ring. However, this C(sp²)–Br bond is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira couplings, are highly effective for forming new carbon-carbon and carbon-heteroatom bonds at this position.

The orthogonality of these two reactive sites is a key feature. It is possible to perform a nucleophilic substitution at the chloromethyl group first, and then, in a subsequent step, carry out a palladium-catalyzed cross-coupling at the 2-bromo position. The chemoselectivity can be precisely controlled. For example, in the related compound 2-bromo-5-(bromomethyl)thiophene, Suzuki cross-coupling with arylboronic acids occurs exclusively at the C-Br bond on the thiophene (B33073) ring, leaving the bromomethyl group unaffected. rsc.orgrsc.org This demonstrates the higher reactivity of the aryl halide in the palladium catalytic cycle compared to the benzylic halide under these conditions.

Furthermore, studies on polyhalogenated pyridines have shown that selectivity can be tuned by the reaction system. In the case of 5-bromo-2-chloro-3-fluoropyridine, palladium-catalyzed amination conditions selectively target the C-Br bond, whereas thermal, non-catalytic reactions with amines favor substitution at the more activated 2-chloro position. rsc.org This principle underscores the ability to direct reactivity towards either the ring or the side chain in molecules like this compound based on the chosen methodology.

Table 1: Examples of Chemo- and Regioselective Reactions on Halogenated Pyridine and Thiophene Scaffolds

| Starting Material | Reagent(s) | Reaction Type | Selective Position | Product Type | Ref |

|---|---|---|---|---|---|

| 2-Chloro-5-(chloromethyl)pyridine | Hydrazine Hydrate | Nucleophilic Substitution | Chloromethyl group | 2-Chloro-5-(hydrazinylmethyl)pyridine | clockss.org |

| 2-Bromo-5-(bromomethyl)thiophene | Arylboronic acid, Pd(PPh₃)₄, K₃PO₄ | Suzuki Coupling | 2-Bromo position | 2-(Bromomethyl)-5-aryl-thiophene | rsc.orgrsc.org |

| 5-Bromo-2-chloro-3-fluoropyridine | Secondary/Primary Amines, Pd₂(dba)₃, Xantphos | Buchwald-Hartwig Amination | 5-Bromo position | 5-Amino-2-chloro-3-fluoropyridine | rsc.org |

| 5-Bromo-2-chloro-3-fluoropyridine | Amines (neat, no catalyst) | Nucleophilic Aromatic Substitution | 2-Chloro position | 2-Amino-5-bromo-3-fluoropyridine | rsc.org |

| 2-Bromo-6-hydroxymethylpyridine | Thionyl Chloride (SOCl₂) | Chlorination | Hydroxymethyl group | 2-Bromo-6-(chloromethyl)pyridine (B1342937) | nih.gov |

| 2-Bromo-6-hydroxymethylpyridine | Thionyl Chloride (harsh conditions) | Chlorination & Halogen Exchange | Hydroxymethyl & 2-Bromo positions | 2-Chloro-6-(chloromethyl)pyridine (B1591532) | nih.govlew.ro |

Cascade and Domino Reactions Incorporating this compound

The distinct and orthogonal reactivity of the functional groups in this compound makes it an ideal substrate for cascade (or domino) reactions, where multiple bond-forming events occur in a single pot without isolation of intermediates. Such processes are highly efficient for rapidly building molecular complexity, particularly for the synthesis of fused heterocyclic systems.

A plausible and powerful cascade strategy involves the reaction of this compound with a bifunctional nucleophile. This sequence would typically begin with a nucleophilic substitution at the more reactive chloromethyl group, followed by an intramolecular cyclization involving the 2-bromo position.

For example, a reaction with a primary amine containing a second nucleophilic group (e.g., an amino-alcohol or amino-thiol) would proceed via two steps:

Intermolecular SN2 Reaction: The primary amine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride and forming a secondary amine intermediate.

Intramolecular Cyclization: The newly formed secondary amine (or other tethered nucleophile) then attacks the 2-position of the pyridine ring. This step typically requires activation of the C-Br bond, often via a transition-metal catalyst (e.g., palladium or copper) in an intramolecular Buchwald-Hartwig amination or Ullmann condensation, leading to the formation of a new fused ring.

This type of tandem reaction allows for the efficient construction of bicyclic systems like imidazo[1,5-a]pyridines, pyrrolo[1,2-a]pyridines, and related fused heterocycles, which are common scaffolds in medicinal chemistry. lew.ro A well-documented analogous transformation is the synthesis of imidazo[1,5-a]pyridine (B1214698) derivatives starting from (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine. In this process, the aminomethylpyridine is reacted with an electrophile like triphosgene, which facilitates a one-pot cyclization to furnish the fused imidazo[1,5-a]pyridine ring system. This highlights the utility of 2-(halomethyl)pyridine precursors in cascade reactions to build complex heterocyclic frameworks.

Table 2: Examples of Cascade Reactions for the Synthesis of Fused Pyridine Systems from Analogous Precursors

| Precursor | Reagent(s) | Cascade Sequence | Fused Heterocycle Product | Ref |

|---|---|---|---|---|

| (3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine | Triphosgene, NaHCO₃ | Acylation / Intramolecular Cyclization | 8-Chloro-6-(trifluoromethyl)imidazo[1,5-a]pyridin-3-ol | |

| 2-(Aminomethyl)pyridines | Nitroalkanes, PPA | Nucleophilic Attack / Intramolecular Cyclization | 1-Substituted-imidazo[1,5-a]pyridines | |

| 2-Pyridyl Ketones, Alkylamines | I₂, NaOAc | Condensation / sp³ C-H Amination | 1,3-Disubstituted-imidazo[1,5-a]pyridines | nih.gov |

| 6-Hydrazido-4-methyl-2-phenyl-5-pyridinecarbonitrile | Acetic Acid | Intramolecular Cyclization / Dehydration | 3-Amino-4-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine |

Advanced Spectroscopic and Chromatographic Techniques for Reaction Monitoring and Structural Elucidation in 2 Bromo 5 Chloromethyl Pyridine Chemistry

In-situ Reaction Monitoring Methodologies

Real-time analysis of chemical reactions provides critical insights into reaction kinetics, conversion rates, and the formation of transient intermediates or byproducts, allowing for precise process optimization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for quantitative analysis of reaction mixtures, enabling the determination of conversion rates by integrating signals corresponding to starting materials and products. While specific literature on the in-situ monitoring of 2-Bromo-5-(chloromethyl)pyridine synthesis is not detailed in the provided results, a comprehensive study on its isomer, 2-bromo-6-chloromethylpyridine, illustrates the methodology effectively. mdpi.comsemanticscholar.org

In the synthesis of 2-bromo-6-chloromethylpyridine from 2-bromo-6-hydroxymethylpyridine using thionyl chloride (SOCl₂), ¹H-NMR was used to track the reaction progress. mdpi.com The conversion percentage was calculated by comparing the integration of the product's triplet signal at 7.62 ppm to the triplet signal of the overconverted side-product, 2-chloro-6-chloromethylpyridine, at 7.72 ppm. mdpi.com This analysis revealed a strong dependence of product distribution on the reaction temperature, highlighting the importance of NMR for optimizing reaction conditions to maximize the yield of the desired product while minimizing the formation of impurities. mdpi.comsemanticscholar.org

Table 1: Effect of Reaction Temperature on the Conversion to 2-bromo-6-chloromethylpyridine as Determined by ¹H-NMR mdpi.com

| Reaction Temperature (°C) | Desired Product Conversion (%) (2-bromo-6-chloromethylpyridine) | Over-conversion to Side Product (%) (2-chloro-6-chloromethylpyridine) |

|---|---|---|

| 40 | 56% | 44% |

| Room Temperature | 75% | 25% |

| 0 | ~81% | ~19% |

| 0 (in DCM) | ~87% | ~13% |

In the analysis of the synthesis of 2-bromo-6-chloromethylpyridine, GC-MS was employed to develop a robust analytical method. mdpi.com The mass spectrum of the product showed characteristic peaks at m/z 205 and 207 with a 1:1.33 isotope pattern, which is indicative of a molecule containing one bromine and one chlorine atom, thus confirming the product's identity. mdpi.com However, the analysis also revealed that the desired product and the over-chlorinated side product, 2-chloro-6-chloromethylpyridine, had very similar retention factors, making their separation by column chromatography on silica (B1680970) challenging. mdpi.comsemanticscholar.org This finding underscores the utility of GC-MS not only in confirming product identity but also in identifying potential purification challenges.

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify functional groups within a molecule. In reaction monitoring, it is particularly effective for observing the appearance or disappearance of specific vibrational bands associated with the transformation of functional groups. mdpi.comsemanticscholar.org

The conversion of a hydroxymethyl group to a chloromethyl group is a key step in the synthesis of this compound and its isomers. In a study involving the synthesis of 2-bromo-6-chloromethylpyridine from its corresponding alcohol, FT-IR was used as a straightforward method to monitor the reaction. mdpi.com The progress of the chlorination reaction was tracked by observing the disappearance of the broad ν(OH) stretching vibration at 3311 cm⁻¹ characteristic of the starting material, 2-bromo-6-hydroxymethylpyridine. mdpi.com The absence of this peak in the final product spectrum provided clear and definitive evidence that the hydroxyl functional group had been successfully replaced by the chloro group, confirming the completion of the functional group transformation. mdpi.comsemanticscholar.org

Elucidation of Complex Derivative Structures and Intermediates

Beyond routine monitoring, advanced analytical methods are required to determine the precise three-dimensional structure of molecules and to characterize novel or complex derivatives and reaction intermediates.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a molecule's elemental formula, which is crucial for distinguishing between compounds with the same nominal mass and for unequivocally identifying new derivatives. A high-resolution EI mass spectrum has been reported for 2-bromo-6-chloromethylpyridine, an isomer of the target compound. semanticscholar.org This technique is critical in confirming the successful synthesis of derivatives by verifying that the exact mass of the product matches the theoretical calculated mass of the expected elemental formula.

X-ray Crystallography is the definitive method for determining the solid-state structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, as well as intermolecular interactions within the crystal lattice. While the crystal structure for this compound is not available in the cited results, the structure of the closely related analog, 2-Chloro-5-(chloromethyl)pyridine (B46043), has been reported and provides valuable insight into the expected molecular geometry. chemicalbook.com

The analysis of 2-Chloro-5-(chloromethyl)pyridine revealed an almost planar molecule, with the pyridine (B92270) ring and chloromethyl carbon atoms lying nearly in the same plane. chemicalbook.com In the crystal, molecules are connected through intermolecular C—H···N hydrogen bonds, forming dimers that contribute to the stabilization of the crystal structure. chemicalbook.com This information is vital for understanding the solid-state properties of this class of compounds and for designing new derivatives with specific spatial orientations.

Table 2: Crystal and Structural Refinement Data for 2-Chloro-5-(chloromethyl)pyridine chemicalbook.com

| Parameter | Value |

|---|---|

| Chemical Formula | C₆H₅Cl₂N |

| Molecular Weight | 162.02 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 4.0770 (8) |

| b (Å) | 10.322 (2) |

| c (Å) | 16.891 (3) |

| β (°) | 95.95 (3) |

| Volume (ų) | 707.0 (2) |

Mechanistic Investigations of Reactions Involving 2 Bromo 5 Chloromethyl Pyridine

Elucidating Reaction Pathways for Nucleophilic Substitutions

The presence of two distinct leaving groups, chloride at a benzylic-type position and bromide on the aromatic ring, allows for selective nucleophilic substitution reactions. The chloromethyl group is particularly susceptible to nucleophilic attack.

The reaction at the chloromethyl group typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. In this pathway, a nucleophile attacks the electrophilic carbon atom of the chloromethyl group, leading to the displacement of the chloride ion in a single, concerted step. mdpi.com This results in a transition state where the nucleophile-carbon bond is partially formed and the carbon-chlorine bond is partially broken. mdpi.com The electrophilicity of this carbon is a key factor, attributable to an antibonding molecular orbital along the C-Cl bond which can accept an electron pair from an incoming nucleophile. mdpi.com

The reactivity of the chloromethyl group makes 2-bromo-5-(chloromethyl)pyridine a useful electrophile for attaching the 2-bromo-pyridin-5-ylmethyl moiety to various nucleophiles. For instance, it can react with amine-functionalized surfaces to immobilize pyridine-based ligands. mdpi.com Studies on similar systems, such as the quaternization of substituted pyridines, have shown that the solvent and the electronic nature of the nucleophile significantly influence the reaction rate. mdpi.com In some cases, to achieve complete substitution, an excess of the nucleophilic pyridine (B92270) can be used, serving as both reactant and solvent to improve the solubility of intermediates. mdpi.com

The following table summarizes typical conditions for nucleophilic substitution at the chloromethyl position.

| Nucleophile | Solvent | Conditions | Product Type |

| Hydrazine (B178648) Hydrate | Aqueous | Reflux | 2-bromo-5-(hydrazinylmethyl)pyridine |

| Amine-functionalized Carbon | N/A | N/A | Immobilized Pyridine Ligand mdpi.com |

| Substituted Pyridines | DMF / Pyridine | Stirring, Room Temp. | Pyridinium (B92312) Salts mdpi.com |

This table is illustrative and based on general procedures for similar compounds.

Substitution of the bromine atom on the pyridine ring via nucleophilic aromatic substitution (SNAr) is generally more difficult and requires specific conditions, often involving strong nucleophiles and elevated temperatures or the use of a catalyst. The preference for substitution at the chloromethyl group is a key aspect of this compound's synthetic utility.

Understanding Catalytic Cycles in Cross-Coupling and Other Metal-Mediated Reactions

The carbon-bromine bond in this compound is a prime site for transition-metal-mediated reactions, particularly palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov These reactions are powerful tools for forming new carbon-carbon bonds. researchgate.net The general mechanism for a Suzuki-Miyaura cross-coupling reaction is a catalytic cycle involving a palladium(0) species. uwindsor.ca

The catalytic cycle can be broken down into three fundamental steps:

Oxidative Addition: The cycle begins with the reaction of the active palladium(0) catalyst with the aryl halide, this compound. The palladium inserts itself into the carbon-bromine bond, resulting in the formation of a square planar palladium(II) complex. This is often the rate-determining step of the cycle.

Transmetalation: The organopalladium(II) complex then reacts with an organoboron compound (like an arylboronic acid) in the presence of a base. The organic group from the boron reagent is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. The base is crucial for activating the organoboron reagent.

Reductive Elimination: In the final step, the two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming the new carbon-carbon bond of the final product. This step regenerates the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Studies on the Suzuki-Miyaura cross-coupling of a structurally similar compound, 2-bromo-5-(bromomethyl)thiophene, have shown that the reaction of an aryl halide with an aryl boronic acid is preferred over the reaction of a benzyl (B1604629) halide. d-nb.info This regioselectivity is due to the generally slower oxidative addition at a benzylic halide compared to an aryl halide. d-nb.info This indicates that in this compound, cross-coupling reactions will preferentially occur at the C-Br bond, leaving the chloromethyl group intact for subsequent functionalization.

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

| Step | Reactants | Intermediate/Product | Description |

| 1. Oxidative Addition | This compound, Pd(0) catalyst | Aryl-Pd(II)-Br complex | The Pd(0) catalyst inserts into the C-Br bond. |

| 2. Transmetalation | Aryl-Pd(II)-Br complex, Arylboronic acid, Base | Diaryl-Pd(II) complex | The aryl group from the boronic acid replaces the bromide on the palladium center. |

| 3. Reductive Elimination | Diaryl-Pd(II) complex | 5-Aryl-2-(chloromethyl)pyridine, Pd(0) catalyst | The two aryl groups couple, forming the product and regenerating the Pd(0) catalyst. |

This table outlines the generally accepted mechanism for the Suzuki-Miyaura reaction as applied to this compound.

Radical Pathways in Bromination and Chloromethylation Reactions

The synthesis of this compound and related structures can involve reactions that proceed through radical intermediates. The formation of the chloromethyl group, for example, can be achieved by the radical chlorination of a precursor like 2-bromo-5-methylpyridine (B20793).

Side-chain halogenation of alkyl-substituted aromatic compounds often follows a free-radical chain mechanism. This process typically involves three stages:

Initiation: The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by UV light. google.com The initiator decomposes upon heating or irradiation to form free radicals. These radicals then abstract a hydrogen atom from the methyl group of the pyridine derivative, generating a benzylic-type radical.

Propagation: The resulting pyridyl-methyl radical reacts with a halogen source (e.g., elemental chlorine or N-chlorosuccinimide) to form the chloromethyl product and a new chlorine radical. This new radical can then react with another molecule of the starting material, continuing the chain reaction.

Termination: The reaction ceases when radicals combine with each other to form stable, non-radical species.

A significant challenge in radical chlorination is controlling the reaction to prevent the formation of polychlorinated by-products, such as the dichloromethyl and trichloromethyl derivatives. google.com Interrupting the reaction before completion is often necessary to obtain a satisfactory yield of the desired monochlorinated product. google.com

Similarly, the introduction of the bromine atom onto the pyridine ring can also be achieved under conditions that may involve radical pathways, although electrophilic aromatic substitution is the more common mechanism. However, certain bromination procedures for pyridine derivatives utilize radical initiators. google.com For instance, the use of N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of a radical initiator can facilitate bromination. google.com Photocatalytic methods using visible light can also generate pyridyl radicals from halopyridines for subsequent reactions. nih.gov

Conditions for Radical Halogenation

| Reaction Type | Precursor | Reagent(s) | Initiator/Condition | Potential By-products |

| Chloromethylation | 2-Chloro-5-methylpyridine (B98176) | Cl₂ | N/A | 2-Chloro-5-(dichloromethyl)pyridine google.com |

| Bromination | Pyridine Derivative | DBDMH | Benzoyl peroxide or AIBN | Dibromo isomers google.com |

| Bromination | 2-Methylthiophene | NBS | CCl₄, Reflux | 2-Bromo-5-(bromomethyl)thiophene d-nb.info |

This table provides examples of reagents and conditions used in radical halogenation reactions relevant to the synthesis of the title compound and its analogs.

Computational Chemistry Approaches to 2 Bromo 5 Chloromethyl Pyridine and Its Reactions

Density Functional Theory (DFT) Studies on Reactivity, Selectivity, and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure and reactivity of organic molecules. DFT methods balance computational cost with accuracy, making them well-suited for molecules of the size and complexity of 2-bromo-5-(chloromethyl)pyridine.

DFT calculations can elucidate the electronic properties that govern the reactivity and selectivity of this compound. The pyridine (B92270) ring, being electron-deficient, is generally susceptible to nucleophilic attack. The presence of a bromine atom at the 2-position and a chloromethyl group at the 5-position introduces significant electronic perturbations. The bromine atom is an electron-withdrawing group, further deactivating the ring towards electrophilic substitution but activating it for nucleophilic aromatic substitution (SNAr).

The chloromethyl group is a key reactive site, susceptible to nucleophilic substitution (SN2) reactions. DFT can be used to calculate various electronic descriptors to predict the most likely sites for reaction. For instance, the distribution of electron density and the molecular electrostatic potential (MEP) map can highlight regions of positive potential, indicating susceptibility to nucleophilic attack. In related substituted pyridines, DFT calculations have been employed to understand how different substituents influence the electronic environment and, consequently, the reaction selectivity. For instance, studies on similar halogenated pyridines have shown that the positions ortho and para to the nitrogen are most activated towards nucleophilic attack.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding reactivity. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. DFT calculations can precisely determine the energies and spatial distributions of these frontier orbitals. For this compound, the LUMO is expected to be localized on the pyridine ring and the C-Cl bond of the chloromethyl group, indicating that these are the primary sites for accepting electrons from a nucleophile.

Table 1: Calculated Electronic Properties of this compound (Illustrative DFT Data)

| Property | Calculated Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 2.1 D |

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar molecules.

Transition State Analysis for Elucidating Reaction Mechanisms

A significant advantage of computational chemistry is the ability to map out the entire potential energy surface of a reaction, including the identification and characterization of transition states. This is invaluable for elucidating reaction mechanisms. For this compound, a key reaction is the nucleophilic substitution at the benzylic carbon of the chloromethyl group.

Computational studies on similar SN2 reactions involving chloromethyl groups attached to aromatic rings have utilized DFT to locate the transition state structure. sciforum.net The geometry of the transition state, where the nucleophile is forming a bond to the carbon atom while the chlorine atom is departing, can be precisely calculated. The energy of this transition state determines the activation energy of the reaction, which is a key factor in the reaction rate.

For example, in the reaction of this compound with a nucleophile such as a thiol, a concerted SN2 mechanism is expected. researchgate.net DFT calculations can provide the Gibbs free energy of activation (ΔG‡) for this process. Furthermore, by comparing the activation energies for competing reaction pathways, such as nucleophilic attack at the pyridine ring versus the chloromethyl group, the selectivity of the reaction can be predicted. In many cases, the SN2 reaction at the chloromethyl group is kinetically favored over SNAr at the pyridine ring due to a lower activation barrier.

Table 2: Illustrative Transition State Data for the SN2 Reaction of this compound with a Generic Nucleophile (Nu⁻)

| Parameter | Value |

| Reaction | 2-Br-5-(ClCH₂)-Py + Nu⁻ → [Nu-CH₂-Py-Br-Cl]‡ → 2-Br-5-(NuCH₂)-Py + Cl⁻ |

| Activation Energy (ΔE‡) | 15 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 20 kcal/mol |

| Key Transition State Bond Distances | C-Nu: 2.2 Å, C-Cl: 2.1 Å |

Note: These values are hypothetical and serve to illustrate the type of data obtained from transition state analysis.

Prediction of Spectroscopic Parameters for Experimental Validation

Computational chemistry is an indispensable tool for predicting spectroscopic data, which can then be used to validate experimental findings and aid in the structural elucidation of new compounds. DFT methods can accurately predict various spectroscopic parameters for this compound.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors of the nuclei in the molecule, the chemical shifts can be estimated with a high degree of accuracy, often within 0.2 ppm for ¹H and 2 ppm for ¹³C of experimental values. nih.gov This is particularly useful for assigning the signals in the experimental spectrum to the correct atoms in the molecule, which can be ambiguous for complex structures. For this compound, DFT would predict distinct chemical shifts for the three protons on the pyridine ring and the two protons of the chloromethyl group, as well as for the six carbon atoms.

Infrared (IR) Spectroscopy: DFT calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in an IR spectrum. researchgate.netresearchgate.net This computational approach can aid in the assignment of experimental IR bands to specific vibrational modes of the molecule, such as the C-H stretches, C-C and C-N ring vibrations, and the characteristic vibrations of the C-Br and C-Cl bonds. While there can be systematic errors in the calculated frequencies, these can often be corrected using empirical scaling factors.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (ppm), H6 | 8.4 |

| Chemical Shift (ppm), H4 | 7.8 | |

| Chemical Shift (ppm), H3 | 7.4 | |

| Chemical Shift (ppm), CH₂ | 4.6 | |

| ¹³C NMR | Chemical Shift (ppm), C2 | 142 |

| Chemical Shift (ppm), C5 | 138 | |

| Chemical Shift (ppm), C6 | 150 | |

| Chemical Shift (ppm), C3 | 128 | |

| Chemical Shift (ppm), C4 | 140 | |

| Chemical Shift (ppm), CH₂ | 45 | |

| IR | Vibrational Frequency (cm⁻¹), C-Cl Stretch | 720 |

| Vibrational Frequency (cm⁻¹), C-Br Stretch | 650 | |

| Vibrational Frequency (cm⁻¹), Pyridine Ring Stretch | 1580 |

Note: The spectroscopic data presented here are illustrative examples of what would be expected from computational predictions.

Applications of 2 Bromo 5 Chloromethyl Pyridine As a Key Building Block in Complex Chemical Synthesis

Utilization in Pharmaceutical Synthesis

In the realm of pharmaceutical chemistry, the synthesis of novel compounds with high therapeutic potential is a constant endeavor. 2-Bromo-5-(chloromethyl)pyridine has emerged as a significant building block in the development of new drugs due to its ability to participate in a wide range of chemical reactions, leading to the formation of diverse molecular scaffolds.

Precursors for Novel Bioactive Heterocycles

The dual reactivity of this compound makes it an ideal precursor for the synthesis of a variety of novel bioactive heterocycles. The chloromethyl group can readily undergo nucleophilic substitution reactions, while the bromo group can participate in cross-coupling reactions, such as Suzuki or Stille couplings. This allows for the stepwise introduction of different substituents, leading to the creation of complex heterocyclic systems. For instance, studies on the closely related 2-chloro-5-(chloromethyl)pyridine (B46043) have demonstrated its use in synthesizing hydrazone compounds with potential antimicrobial and anti-malarial effects. researchgate.netasianpubs.org This suggests a similar synthetic utility for this compound in generating diverse libraries of bioactive heterocyclic molecules for drug discovery programs. The ability to construct such varied structures is paramount in the search for new therapeutic agents. astate.eduijnrd.org

Intermediates for Drug Candidates (e.g., APJ Receptor Agonists, Antitubercular Agents)

The structural motif of a substituted pyridine (B92270) ring is present in numerous pharmacologically active compounds. While direct synthesis of APJ receptor agonists from this compound is not explicitly detailed in the reviewed literature, the structures of known small molecule APJ receptor agonists often feature pyridine or pyrazole (B372694) cores. nih.govnih.govbohrium.comrti.orgresearchgate.net The synthesis of such scaffolds could potentially involve intermediates derived from this compound, highlighting its potential role in developing new therapies for cardiovascular diseases.

Furthermore, pyridine derivatives have been extensively investigated for their antitubercular activity. acs.org Although direct use of this compound in synthesizing antitubercular agents is not prominently documented, its role as a precursor to more complex pyridine-containing molecules suggests its potential in this therapeutic area. The development of new antitubercular drugs is a critical global health priority, and versatile building blocks like this compound could contribute to the synthesis of novel candidates.

Applications in Agrochemical Development

The agrochemical industry relies on the development of effective and selective pesticides and herbicides to ensure food security. Pyridine-based compounds have proven to be a rich source of agrochemically active molecules. nih.gov this compound, with its reactive handles, is a valuable intermediate in the synthesis of new agrochemicals.

Intermediates for Pesticides and Herbicides (e.g., Neonicotinoid-related compounds, Fluazifop intermediates)

The synthesis of complex agrochemicals often involves the use of functionalized heterocyclic intermediates. For example, the synthesis of certain trifluoromethylpyridines, a key structural motif in many active agrochemical ingredients, can start from chloromethylpyridine derivatives. nih.gov Specifically, 2-chloro-5-(chloromethyl)pyridine is a known precursor to intermediates used in the production of some pesticides. nih.gov This suggests a parallel utility for this compound in the synthesis of neonicotinoid-related compounds and other insecticides.

Moreover, the herbicide Fluazifop-butyl contains a {[5-(trifluoromethyl)pyridin-2-yl]oxy}phenoxy moiety, underscoring the importance of substituted pyridines in this class of agrochemicals. nih.govnih.gov The synthetic pathways to such molecules could potentially utilize intermediates derived from this compound, where the bromo and chloromethyl groups are strategically modified to build the final herbicidal structure.

Advanced Materials and Ligand Design

The unique electronic and coordinating properties of the pyridine ring make it a valuable component in the design of advanced materials and ligands for various applications, including catalysis and biomimetic chemistry.

Synthesis of Ligands for Transition Metal Complexes

This compound and its isomers are attractive precursors for the synthesis of ligands for transition metal complexes. mdpi.com The chloromethyl group provides a convenient anchor point for attaching the pyridine unit to other coordinating groups or solid supports, while the bromo group can be used for further functionalization of the ligand, for example, through cross-coupling reactions. This allows for the fine-tuning of the electronic and steric properties of the resulting metal complexes.

A study on the synthesis of 2-bromo-6-chloromethylpyridine demonstrated its use as a linker precursor for the immobilization of biomimetic metal ion chelates on functionalized carbons. mdpi.com This approach is valuable for creating supported catalysts that are easily separable from reaction mixtures. The ability to create well-defined ligand structures around a metal center is crucial for developing catalysts with high activity and selectivity, and this compound provides a versatile platform for achieving this goal.

Immobilization Strategies on Functionalized Supports for Catalysis or Biomimicry

The compound this compound serves as a critical electrophilic building block for anchoring pyridine-based ligands onto solid supports. This immobilization is a key strategy for developing heterogeneous catalysts and biomimetic systems, offering advantages such as catalyst recyclability, enhanced stability, and prevention of product contamination. The reactive chloromethyl group readily participates in substitution reactions, particularly with nucleophilic sites on functionalized support materials, to form stable covalent bonds.

One of the primary applications of this strategy is in the development of catalysts for a variety of organic transformations. Pyridine ligands are well-regarded for their ability to coordinate with a wide range of transition metals, including rhodium, palladium, and gold, thereby modulating the metal center's electronic properties and, consequently, its catalytic activity and selectivity. core.ac.ukacs.org By immobilizing these pyridine-containing complexes, researchers can create robust and reusable catalytic systems.

A significant area of research involves the grafting of pyridine derivatives onto carbon-based materials. The surface chemistry of carbon supports plays a crucial role in the dispersion, speciation, and reactivity of the anchored metal species. rsc.org For instance, future research directions include the linking of bromo-chloromethylpyridine precursors onto amine-functionalized carbons. mdpi.com This process would involve the reaction of the chloromethyl group with the amine functionalities on the carbon surface, leading to a covalently attached pyridine ligand. These immobilized chelates are designed to bind transition metal ions, with subsequent studies planned to evaluate their affinity for these ions and their potential as biomimetic catalysts. mdpi.com

The choice of support material and the method of functionalization are critical to the performance of the final catalyst. Various supports can be employed, each offering different properties in terms of surface area, porosity, and chemical stability.

| Support Material | Functionalization Method | Linkage with Pyridine Moiety | Resulting Application |

| Activated Carbon | Amine Functionalization | Nucleophilic substitution with the chloromethyl group | Heterogeneous catalysis, Biomimetic systems |

| Polystyrene | Chloromethylation | Used as the support itself, which can be functionalized | Heterogeneous catalysis |

| Metal-Organic Frameworks (MOFs) | Post-synthetic modification with amine groups | Reaction with the chloromethyl group of the pyridine | Selective catalysis |

| Halloysite Nanotubes | Amine functionalization of the lumen | Covalent attachment to amine groups | Hydrogenation reactions |

For example, while not involving this compound directly, related strategies highlight the principles. Chloromethylated polystyrene has been used as a support to immobilize catalytically active species through electrostatic interactions after functionalization. rsc.org Similarly, amine-functionalized metal-organic frameworks (MOFs) have been modified with pyridine-containing molecules to anchor catalytic metal species like palladium. researchgate.net The defined porous structure of MOFs can further contribute to the selectivity of the catalytic reactions.

In the realm of biomimicry, the immobilized pyridine ligands can act as mimics of histidine residues found in the active sites of metalloenzymes. mdpi.com By creating a synthetic microenvironment on a solid support that resembles an enzyme's active site, researchers can develop catalysts that exhibit enzyme-like activity and selectivity for specific reactions. The immobilization of such biomimetic chelates onto supports like functionalized carbons is a promising approach to creating recyclable catalysts for oxidation chemistry or reversible oxygen binding, mimicking the function of copper-containing oxygenases or hemocyanin. mdpi.com

Patent Landscape and Industrial Relevance of 2 Bromo 5 Chloromethyl Pyridine

Analysis of Patented Synthetic Routes and Process Innovations

The synthesis of chloromethylpyridine derivatives, including the bromo-substituted variant, is extensively covered in patent literature, showcasing a clear evolution towards more efficient and industrially viable processes. Early methods were often multi-step and utilized expensive or hazardous starting materials, while newer innovations focus on direct, high-yield, and economical routes.

Patented synthetic strategies frequently begin with precursors like β-picoline (3-methylpyridine), 2-amino-5-methylpyridine (B29535), or nicotinic acid. One established, albeit problematic, route involves the diazotization of 2-amino-5-methylpyridine followed by bromination to yield 2-bromo-5-methylpyridine (B20793); this intermediate is then chlorinated to produce the final product. googleapis.comgoogle.com However, this process is criticized for its complexity, long reaction times, and the high cost of the starting amine. googleapis.comgoogle.com

Innovations have shifted towards more direct approaches. A significant area of patent activity involves the direct chlorination of methylpyridine precursors.

Gas-Phase Chlorination: Patents describe the gas-phase chlorination of β-picoline with chlorine at high temperatures (300 to 500°C) to produce 2-chloro-5-trichloromethylpyridine. googleapis.comgoogle.com This method is highlighted for its industrial advantages, including the use of an economical starting material, a simple one-step reaction, and a short reaction time, leading to high yields of the intermediate which can be further processed. googleapis.comgoogle.com

Liquid-Phase Chlorination: Another patented process discloses the direct chlorination of 2-chloro-5-methylpyridine (B98176) using elemental chlorine in an inert solvent. google.com This approach avoids the complicated multi-step sequences required by older methods that started from different precursors. google.com However, a key challenge with direct chlorination is controlling the reaction to prevent the formation of polychlorinated by-products, which necessitates stopping the reaction before completion and leads to complex purification challenges. google.com A Chinese patent describes a liquid-phase chlorination of 3-picoline using an initiator and a buffer to control pH, aiming to synthesize 2-chloro-5-trichloromethylpyridine, a related intermediate. google.com

Catalytic Chlorination: To improve selectivity and yield, a patented method utilizes a supported palladium chloride catalyst for the vapor-phase chlorination of 3-methylpyridine (B133936), reportedly achieving a molar yield of about 50% for 2-chloro-5-chloromethylpyridine in a one-step reaction. patsnap.com

Other innovative routes start from different precursors to circumvent the issues associated with picoline chlorination.

From Nicotinic Acid: A multi-step process patented by Bayer starts from nicotinic acid, converting it through several intermediates, including a pyridone aldehyde, to eventually yield 2-chloro-5-chloromethylpyridine. justia.com

From 6-Hydroxynicotinic Acid: Another patented route begins with 6-hydroxynicotinic acid, which is converted in four steps to the final product. google.com This process is noted for using simple reaction conditions and easily accessible reagents. google.com

Cyclization Routes: A process developed by the American Rayleigh Company involves a cyclization reaction to directly prepare 2-chloro-5-chloromethylpyridine, which avoids the generation of chlorination by-products and results in high product purity. google.com

| Starting Material | Key Process Steps | Innovations & Advantages | Patent Reference Examples |

|---|---|---|---|

| β-Picoline (3-Methylpyridine) | Gas-phase chlorination at high temperature (300-500°C). | Economical starting material, simple one-step reaction, short reaction time. | EP0009029A1 googleapis.com, CA1132572A google.com |

| 3-Methylpyridine | Vapor-phase catalytic chlorination using a supported palladium chloride catalyst. | Improved selectivity and yield in a one-step reaction. | CN107651786A patsnap.com |

| 2-Amino-5-methylpyridine | Diazotization, bromination, and subsequent chlorination. | Traditional route, now often considered disadvantageous due to cost and complexity. | Mentioned as prior art in googleapis.com, google.com |

| 2-Chloro-5-methylpyridine | Direct liquid-phase chlorination with elemental chlorine. | More direct than routes from other precursors, but can lead to polychlorinated by-products. | EP0260485B1 google.com |

| Nicotinic Acid | Multi-step synthesis involving conversion to 3-trichloromethylpyridine and subsequent transformations. | Alternative pathway avoiding direct chlorination of picoline. | US4958025A justia.com |

| 2-Alkoxy-5-alkoxymethyl-pyridine | Reaction with a chlorinating agent to exchange both alkoxy groups for chlorine. | Surprising efficiency compared to prior art which required harsh "Vilsmeier-Haack conditions". | US5329011A google.com |

| Various Precursors | Cyclization reaction. | Avoids chlorination by-products, leading to high product purity (>95%). | WO2012048502A1 google.com |

Intellectual Property Trends in Application Areas (e.g., Pharmaceuticals, Agrochemicals)

The intellectual property landscape for 2-bromo-5-(chloromethyl)pyridine and its close analogs is dominated by their application as key intermediates in the synthesis of pesticides and pharmaceuticals. Pyridine (B92270) derivatives are considered a "chip" for these industries, forming the backbone of many highly effective and often low-toxicity final products. agropages.com

Agrochemicals: In the agrochemical sector, pyridine-based compounds are crucial for fourth-generation pesticides, which are noted for their high efficiency and better environmental profiles compared to older organochlorine or organophosphorus pesticides. agropages.com The market for pyridine derivatives is driven by the increasing use of agrochemicals to improve crop yields. businesswire.comimarcgroup.com

Patents frequently claim processes for producing intermediates like 2-chloro-5-chloromethylpyridine, which are then used to synthesize major insecticides and herbicides.

Insecticides: 2-Chloro-5-chloromethylpyridine is a vital intermediate for neonicotinoid insecticides such as imidacloprid, acetamiprid, and nitenpyram. google.compatsnap.com Patents for the synthesis of this intermediate explicitly mention its use in preparing these insecticidal compounds. google.comgoogle.comjustia.com

Herbicides: The related intermediate, 2-chloro-5-trichloromethylpyridine, is essential for manufacturing herbicides like fluazifop-butyl, which is effective against grass weeds in broad-leaved crops. epo.org Patents for producing this trichloromethyl derivative highlight its role as a precursor to potent herbicides. google.comepo.org

The trend in agrochemical IP is to secure not only the final active ingredient but also the novel and efficient synthesis of its key building blocks, thereby controlling the supply chain.

Pharmaceuticals: Pyridine derivatives are also foundational in medicinal chemistry. imarcgroup.comresearchgate.net They are present in a wide array of drugs, and the synthesis of novel pharmaceutical compounds often relies on functionalized pyridine scaffolds. For instance, 2-(2-Amino-5-bromo-benzoyl)pyridine, which can be synthesized from a brominated pyridine starting material, is a key intermediate for the intravenous anesthetic Remimazolam. patsnap.com The development of scalable syntheses for such intermediates is crucial for the commercialization of new drugs. The growth of the pharmaceutical market, particularly in regions like India, is a significant driver for the pyridine derivatives market. imarcgroup.com

| Application Area | Examples of Final Products | Role of Pyridine Intermediate | Illustrative Patent Trend |

|---|---|---|---|

| Agrochemicals (Insecticides) | Imidacloprid, Acetamiprid, Nitenpyram | Key building block (e.g., 2-chloro-5-chloromethylpyridine). | Patents focus on efficient synthesis of the intermediate for use in known, high-value insecticides. google.comgoogle.compatsnap.comjustia.com |

| Agrochemicals (Herbicides) | Fluazifop-butyl | Precursor (e.g., 2-chloro-5-trichloromethylpyridine) for the active ingredient. | IP covers routes to intermediates specifically for herbicidal applications. google.comepo.org |

| Pharmaceuticals | Remimazolam (Anesthetic) | Intermediate (e.g., 2-(2-Amino-5-bromo-benzoyl)pyridine) required for synthesis. | Patents protect novel synthesis pathways for intermediates of new therapeutic agents. patsnap.com |

Scalability Considerations for Industrial Production

Scaling up the synthesis of this compound and related compounds from the laboratory to industrial production presents several challenges that have been the focus of significant process innovation.

A primary concern is the use of hazardous reagents. For example, some synthetic routes for bromo-pyridine precursors use n-butyllithium, a pyrophoric material that poses significant safety risks and inhibits scalability. mdpi.com Similarly, thionyl chloride (SOCl₂), a common chlorinating agent, is robust but produces toxic sulfur dioxide gas as a byproduct and can lead to over-chlorination if not carefully controlled, complicating its use on large production scales. mdpi.com

Process efficiency and waste management are also critical. The cyclization route to 2-chloro-5-chloromethylpyridine, while producing a high-purity product, was noted in one patent to require large quantities of N,N-dimethylformamide (DMF), generating significant volumes of high-concentration wastewater that is difficult and costly to treat. google.com Innovations in this area focus on replacing phosphorus-based chlorination reagents with alternatives like solid phosgene (B1210022) or diphosgene to reduce both DMF consumption and the discharge of phosphorus-containing wastewater, enabling cleaner production. google.compatsnap.com

Patented innovations aim to address these scalability issues by:

Developing alternative reagents: A study on a related compound proposed replacing thionyl chloride with cyanuric chloride, which produces a solid, easily separable byproduct (cyanuric acid), simplifying the process for large-scale synthesis. mdpi.com

Optimizing reaction conditions: Gas-phase chlorination processes are designed for continuous industrial production, offering advantages in throughput and control. google.com

Improving process economy: The move from expensive starting materials like 2-amino-5-methylpyridine to cheaper feedstocks like β-picoline is a key driver in making production economically viable. googleapis.comgoogle.com

Simplifying reaction steps: The development of one-step or fewer-step syntheses reduces complexity, reaction time, and potential for loss at each stage of the process. google.compatsnap.com

Ultimately, the industrial relevance of this compound is intrinsically linked to the ability to produce it safely, economically, and with minimal environmental impact, trends clearly reflected in the ongoing evolution of its patented synthetic routes.

Future Research Directions and Emerging Trends

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing focus on environmental stewardship is driving research towards more sustainable methods for synthesizing key intermediates like 2-bromo-5-(chloromethyl)pyridine. Traditional synthetic routes often involve hazardous reagents and generate significant waste. Emerging trends aim to mitigate these issues through greener alternatives.

One major area of development is the use of safer and more environmentally benign reagents. For instance, the chlorination of the hydroxymethyl group on the pyridine (B92270) ring is a key synthetic step. Conventional methods often employ thionyl chloride, which produces toxic sulfur dioxide gas as a byproduct. mdpi.com A promising greener alternative is the use of reagents like the cyanuric chloride•DMF adduct, which acts as a milder chlorinating agent, reducing the risk of over-chlorination and avoiding toxic gaseous byproducts. mdpi.com

Another significant trend is the adoption of advanced reactor technologies, particularly continuous flow chemistry. nih.govnih.gov Flow chemistry offers numerous advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety when handling hazardous materials, and improved reaction control. nih.govyoutube.comyoutube.com This precise control can lead to higher yields, fewer byproducts, and increased reproducibility. nih.gov For the synthesis of related compounds like 2-chloro-5-(chloromethyl)pyridine (B46043), flow reactors have been used for efficient and scalable production. researchgate.netasianpubs.org The principles of flow chemistry, such as the on-demand generation of reactive intermediates, could be applied to develop safer and more efficient syntheses of this compound. youtube.com

Furthermore, research into green chemistry principles for pyridine synthesis, in general, points toward future possibilities. researchgate.netnih.gov These include one-pot multicomponent reactions that increase atom economy, the use of green catalysts, and microwave-assisted synthesis to reduce reaction times and energy consumption. researchgate.netnih.govacs.org While not yet specifically reported for this compound, these methodologies represent a clear direction for future synthetic optimization.

Table 1: Comparison of Conventional vs. Greener Synthetic Approaches

| Feature | Conventional Method (e.g., Thionyl Chloride) | Emerging Greener Method (e.g., Flow Chemistry/Alternative Reagents) |

|---|---|---|

| Reagents | Often uses hazardous materials (e.g., SOCl₂) mdpi.com | Focus on milder, less toxic reagents (e.g., cyanuric chloride) mdpi.com |

| Byproducts | Can produce toxic gases (e.g., SO₂) mdpi.com | Reduced or eliminated hazardous byproducts |

| Safety | Higher risk with exothermic reactions and hazardous materials in large batches | Enhanced safety through better control and smaller reaction volumes at any given time nih.gov |

| Efficiency | Can have issues with selectivity and yield mdpi.com | Improved yield and selectivity through precise control of parameters youtube.com |

| Scalability | Scaling up can be challenging and introduce new safety risks | More straightforward and safer scalability nih.gov |

Exploration of Novel Catalytic Transformations

The two distinct reactive sites on this compound—the brominated pyridine ring and the chloromethyl group—make it an ideal substrate for a wide array of catalytic transformations. Future research will likely focus on leveraging modern catalysis to forge new and complex molecular architectures from this building block.

Cross-coupling reactions are a cornerstone of modern organic synthesis, and expanding their application to substrates like this compound is an active area of research. The bromine atom at the 2-position of the pyridine ring is a handle for various palladium-, nickel-, or copper-catalyzed reactions. However, 2-halopyridines can be challenging substrates in traditional cross-coupling reactions like the Suzuki-Miyaura coupling due to the coordinating ability of the pyridine nitrogen, which can interfere with the catalyst. nih.gov Future work will likely involve the development of specialized ligands or alternative coupling partners, such as pyridine sulfinates, which have shown promise as effective replacements for the often unstable pyridine-2-boronic acids.

A particularly promising avenue is the use of cross-electrophile coupling, which directly joins two different electrophiles, such as a halopyridine and an alkyl halide, avoiding the need to pre-form organometallic reagents. nih.gov Nickel-catalyzed systems have been successfully developed for the cross-coupling of 2-chloropyridines with alkyl bromides, and similar strategies could be adapted for this compound to introduce a variety of alkyl groups. nih.gov Stille coupling, using organotin reagents like 5-bromo-2-trialkylstannylpyridines, also represents a robust method for creating C-C bonds, though the toxicity of tin compounds is a drawback. researchgate.net

The exploration of C-H activation is another major frontier. While the bromo- and chloromethyl- groups provide defined reaction sites, direct functionalization of the C-H bonds on the pyridine ring could open up new, more atom-economical synthetic routes. Research in this area for pyridine derivatives is a significant trend in synthetic chemistry. rsc.org

Table 2: Potential Catalytic Transformations for this compound

| Reaction Type | Reactive Site | Potential Coupling Partner | Catalyst System (Example) |

|---|---|---|---|

| Suzuki-Miyaura Coupling | C2-Br | Aryl/Alkyl Boronic Acids/Esters | Palladium with specialized ligands nih.gov |

| Cross-Electrophile Coupling | C2-Br | Alkyl Bromides | Nickel/Bathophenanthroline nih.gov |

| Stille Coupling | C2-Br | Organostannanes | Palladium/Phosphine (B1218219) Ligands researchgate.net |

| Heck Coupling | C2-Br | Alkenes | Palladium catalyst |

| Buchwald-Hartwig Amination | C2-Br | Amines | Palladium with specialized ligands |

| Nucleophilic Substitution | CH₂-Cl | Amines, Thiols, Alcohols | Base or catalyst mediated |

Chemoinformatic and Machine Learning Approaches for New Reactivity Discovery

The integration of computational tools, specifically chemoinformatics and machine learning (ML), is set to revolutionize how new reactions are discovered and optimized. nih.gov These approaches can analyze vast datasets of known chemical reactions to predict the outcomes of new transformations, suggest optimal reaction conditions, and even identify entirely novel reactivity patterns. nih.govacs.org

For a molecule like this compound, machine learning models can be employed to predict its reactivity with a wide range of potential reagents. By training neural networks on millions of reactions from databases, these models can predict the most suitable catalyst, solvent(s), and temperature for a desired transformation, a task that has traditionally relied on expert knowledge and extensive experimentation. nih.govacs.org This accelerates the discovery process and reduces resource expenditure.

Furthermore, computational methods can be used to understand and predict the intrinsic properties of molecules. Density Functional Theory (DFT) calculations, for example, can be used to analyze the nucleophilicity of various substituted pyridines, providing theoretical insight that complements experimental findings. ias.ac.in Such computational studies can help predict how the electronic properties of this compound influence its reactivity at different sites.

A cutting-edge application is the use of ML for mechanistic elucidation. Deep neural networks can be trained to analyze kinetic data from a reaction and automatically classify its mechanism, a process that is often complex and prone to error when done manually. nih.gov This can accelerate the understanding of novel catalytic cycles involving this compound. Recently, models that augment molecular data with information retrieved from scientific literature (TextReact) have shown a dramatic increase in prediction accuracy for tasks like reaction condition recommendation and retrosynthesis. arxiv.org Applying such models could uncover non-obvious reaction pathways and conditions for functionalizing this versatile pyridine derivative. rsc.orgresearchgate.net

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-5-(chloromethyl)pyridine, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves halogenation or functionalization of pyridine precursors. For example, bromination of 5-(chloromethyl)pyridine derivatives using brominating agents (e.g., NBS or HBr/H₂O₂) under controlled temperatures (0–25°C) can yield the target compound. Optimization includes:

-

Temperature control : Lower temperatures (e.g., 0–5°C) minimize side reactions like dehydrohalogenation of the chloromethyl group .

-

Catalyst selection : Lewis acids (e.g., FeCl₃) may enhance regioselectivity during bromination .

-

Purification : Column chromatography with ethyl acetate/hexane (1:3 ratio) or recrystallization from acetonitrile (as in ) improves purity .

- Data Table :

| Parameter | Optimal Condition | Risk of Side Reaction |

|---|---|---|

| Temperature | 0–5°C | High above 25°C |

| Solvent | Dichloromethane | Polar aprotic solvents |

| Catalyst | FeCl₃ (0.1 eq) | None |

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Identify protons on the pyridine ring (δ 7.5–8.5 ppm) and chloromethyl group (δ 4.5–5.0 ppm). Coupling patterns distinguish substituent positions .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 206.9 (C₆H₅BrClN). Isotopic patterns for Br/Cl aid validation .

- IR Spectroscopy : C-Br stretch (~550 cm⁻¹) and C-Cl stretch (~650 cm⁻¹) confirm functional groups .

- X-ray Crystallography (if crystalline): Resolves structural ambiguities, as demonstrated for analogous pyrimidines in .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR) often arise from:

- Dynamic processes : Rotamers of the chloromethyl group may cause peak broadening. Use variable-temperature NMR (-40°C to 25°C) to observe coalescence .

- Regioisomeric impurities : Compare experimental data with computational predictions (DFT for ¹³C shifts) or reference crystal structures (e.g., ’s pyrimidine derivatives).

- Reaction byproducts : Employ LC-MS to detect trace impurities and adjust purification protocols .

Q. What strategies are effective in minimizing byproduct formation during cross-coupling reactions involving this compound?

- Methodological Answer : Byproducts (e.g., dehalogenated or dimerized species) can be mitigated by:

-

Protecting the chloromethyl group : Use temporary protecting groups (e.g., TMSCl) during Suzuki-Miyaura couplings to prevent nucleophilic displacement .

-

Catalytic system optimization : Pd(PPh₃)₄ with K₂CO₃ in toluene/water (3:1) at 80°C enhances selectivity .

-

Inert atmosphere : Rigorous degassing with N₂/Ar reduces oxidative side reactions .

- Data Table :

| Byproduct | Mitigation Strategy | Yield Improvement |

|---|---|---|

| Dehalogenation | Add KI (1 eq) as halide scavenger | 15–20% |

| Homocoupling | Use PdCl₂(dppf) with excess boronate | 10–25% |

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT Calculations : Model transition states to predict nucleophilic attack sites. For example, the chloromethyl group’s LUMO energy (-1.8 eV) indicates higher reactivity than the bromo substituent .

- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways .

- Docking Studies : Assess steric hindrance in enzyme-binding applications, leveraging structural data from ’s thiazolo-pyridine derivatives.

Key Considerations for Experimental Design

- Safety : The chloromethyl group is a potential alkylating agent. Use gloves and work in a fume hood (P280 precaution ).

- Storage : Store under inert gas at -20°C to prevent hydrolysis of the C-Cl bond .

- Scaling : Lab-scale reactions (1–5 mmol) are optimal for reproducibility; avoid rapid scaling without kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.